molecular formula C13H16BrNO2 B12782779 Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate

Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate

Cat. No.: B12782779
M. Wt: 298.18 g/mol
InChI Key: GRXWSFQIYGHTOU-QWRGUYRKSA-N
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Description

Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate is a chiral aziridine derivative of interest in synthetic organic chemistry and pharmaceutical research. The molecule features a stereochemically defined aziridine ring, a 4-bromophenyl group, and a tert-butyl ester moiety. The specific (2S,3R) absolute stereochemistry indicates its potential utility in the synthesis of enantiomerically pure compounds, where it can act as a key chiral building block or synthetic intermediate. The aziridine ring is a strained, three-membered heterocycle known to function as an electrophile, undergoing ring-opening reactions with various nucleophiles. This reactivity allows researchers to incorporate the chiral backbone of the aziridine into more complex molecules, such as amino acids or biologically active compounds. The bromophenyl substituent offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling diversification of the molecular structure. The tert-butyl ester serves as a common protecting group for carboxylic acids, which can be removed under acidic conditions to reveal the free acid for further derivatization. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-(4-bromophenyl)aziridine-2-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1

InChI Key

GRXWSFQIYGHTOU-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Biological Activity

Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, a compound with the molecular formula C13H16BrNO2C_{13}H_{16}BrNO_{2} and a molecular weight of 298.18 g/mol, is of significant interest in medicinal chemistry due to its unique aziridine structure and potential biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a tert-butyl group and a 4-bromophenyl substituent attached to an aziridine ring. The aziridine structure is characterized by a three-membered nitrogen-containing ring, which is known for its reactivity and ability to undergo various chemical transformations.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The synthesis routes are crucial for optimizing yield and purity, which directly influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit enhanced biological properties.

Antimicrobial Activity

Recent studies have indicated that aziridine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Compound Target Organism Activity Reference
This compoundStaphylococcus aureusInhibitory
This compoundEscherichia coliInhibitory

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The findings confirmed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate can be achieved through several methods:

  • Aziridination Reactions : Utilizing various nucleophiles to facilitate the formation of the aziridine ring.
  • Carbamate Formation : The compound can be synthesized by reacting tert-butyl 2-amino phenylcarbamate with appropriate carboxylic acids under coupling conditions.

These synthetic routes allow for the generation of various derivatives that can enhance biological activity or alter pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that aziridine derivatives exhibit promising anticancer properties. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines:

  • In vitro Studies : Compounds derived from aziridine structures have shown significant inhibition rates against leukemia and central nervous system cancer cell lines, with some achieving over 80% inhibition in preliminary screenings .

Anti-inflammatory Effects

Another notable application is in anti-inflammatory research. Compounds similar to this compound have been synthesized and tested for anti-inflammatory activity using protocols such as carrageenan-induced paw edema in rats. Results indicated that certain derivatives provide substantial anti-inflammatory effects comparable to established drugs like indomethacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the aziridine core influence biological activity:

Modification Effect on Activity
Substitution on the phenyl ringEnhanced binding affinity to target enzymes
Variation of alkyl groupsAltered solubility and bioavailability

These insights guide the design of new compounds with improved therapeutic profiles.

Case Study 1: Anticancer Screening

In a study involving a series of aziridine derivatives, compound this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value lower than many conventional chemotherapeutics .

Case Study 2: Anti-inflammatory Evaluation

A group of researchers synthesized several derivatives based on the aziridine framework and assessed their anti-inflammatory potential. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced anti-inflammatory effects, providing a foundation for further development into therapeutic agents .

Comparison with Similar Compounds

Substituent Effects

  • 4-Bromophenyl (Target Compound) : The bromine atom is electron-withdrawing, polarizing the aziridine ring and enhancing susceptibility to nucleophilic attack. Bromine also enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further functionalization .
  • 4-Methoxyphenyl : The methoxy group is electron-donating, stabilizing the aziridine ring and reducing reactivity. This substituent may favor electrophilic ring-opening mechanisms and improve solubility in polar solvents .
  • Benzodioxol : The fused dioxolane ring in this analog introduces rigidity and electron-rich character, facilitating reductive ring-opening to generate chiral amines with high optical purity .

Stereochemical Considerations

The (2S,3R) configuration of the target compound creates a specific spatial arrangement that influences both reactivity and downstream product chirality. For example, in the benzodioxol analog (2S,3R), catalytic hydrogenation yielded an α-amino acid derivative with retained optical purity, critical for pharmaceutical synthesis . In contrast, the (2S,3S)-chlorophenyl analog may exhibit divergent stereochemical outcomes in ring-opening due to altered transition-state interactions .

Preparation Methods

Epoxide Ring Opening and Aziridine Formation

A classical and well-documented method involves starting from chiral oxirane-2-carboxylates bearing the 4-bromophenyl group. The key steps are:

This method was elaborated in a comprehensive study where methyl 3-(4-bromophenyl)aziridine-2-carboxylates were synthesized with high enantiomeric excess (>95% e.e.) and yields around 60-65% (Table 1 below).

Compound Melting Point (°C) [α]D20 (c=1, EtOH) e.e. (%) Yield (%)
trans-(2S,3R) tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate 51-57 (oil) +262.1 >95 65

Table 1: Representative data for aziridine-2-carboxylate esters prepared via epoxide ring opening and Staudinger reaction.

The stereochemical outcome is well-defined: the aziridine ring formation proceeds with inversion at the carbon attacked by azide, confirmed by X-ray crystallography of intermediates.

Asymmetric Aziridination of Alkenes

Another approach uses catalytic asymmetric aziridination of 4-bromostyrene derivatives or related alkenes:

  • Employing copper(I) catalysts with chiral ligands (e.g., bis(oxazoline) derivatives).
  • Using nitrene sources such as (N-(p-toluenesulfonyl)imino)phenyliodinane or sulfonyl azides.
  • This method affords cis- or trans-aziridines with high enantioselectivity (up to 87% e.e.) and good yields (up to 81%).

The reaction mechanism involves nitrene transfer to the alkene double bond, generating the aziridine ring with stereochemical control dictated by the chiral catalyst.

Reductive Kinetic Resolution of 2H-Azirines

A more recent and innovative method involves:

  • Starting from racemic 2H-azirine-2-carboxylates bearing the 4-bromophenyl group.
  • Performing copper-catalyzed reductive kinetic resolution using hydride donors (e.g., PhSiH3) at low temperatures (-60 °C).
  • This process selectively reduces one enantiomer, enriching the other to high enantiomeric excess (up to 91% e.e.) with moderate yields (44-51%).

This method allows access to enantioenriched tert-butyl aziridine-2-carboxylates with diverse ester groups, including tert-butyl, and is notable for its mild conditions and high stereoselectivity.

Esterification and Functional Group Manipulation

The tert-butyl ester group is typically introduced by:

  • Esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of coupling agents or via direct esterification using di-tert-butyl dicarbonate (BOC2O) and catalysts such as MgCl2.
  • For example, 4-arylbut-3-enoic acids are converted to tert-butyl esters by stirring with BOC2O and MgCl2 in tert-butanol at 40 °C for 2-3 days, followed by purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Excess (e.e.) Notes
Epoxide ring opening + Staudinger reaction Chiral oxirane-2-carboxylate (4-bromophenyl substituted) NaN3, PPh3, thermal ring closure 60-65 >95% Inversion at attacked carbon; well-established
Asymmetric aziridination of alkenes 4-Bromostyrene derivatives Cu(I) catalyst, chiral ligand, nitrene source Up to 81 Up to 87% Catalytic, stereoselective nitrene transfer
Reductive kinetic resolution of 2H-azirines Racemic 2H-azirine-2-carboxylates CuTC, chiral ligand, PhSiH3, -60 °C 44-51 Up to 91% Mild conditions, kinetic resolution
Esterification to tert-butyl ester 4-Arylbut-3-enoic acid BOC2O, MgCl2, tBuOH, 40 °C, 2-3 days 85-95 N/A Standard esterification

Research Findings and Notes

  • The epoxide ring opening method remains the most classical and reliable for obtaining optically pure aziridine-2-carboxylates with defined stereochemistry.
  • The asymmetric aziridination approach offers catalytic enantioselective synthesis but may require optimization of ligands and nitrene sources for the 4-bromophenyl substrate.
  • The reductive kinetic resolution method is a recent advancement providing access to enantioenriched aziridines under mild conditions, expanding substrate scope including bulky esters like tert-butyl.
  • The tert-butyl ester group is introduced either before or after aziridine ring formation depending on the synthetic route, with esterification conditions carefully controlled to avoid ring opening or racemization.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate?

The synthesis often involves palladium-catalyzed cross-coupling or hydrogenation steps. For example, similar aziridine derivatives are synthesized using Pd/C under hydrogen gas to reduce intermediates, followed by column chromatography for purification . Key parameters include temperature control (e.g., 0–20°C for sensitive intermediates), solvent selection (e.g., dichloromethane or ethyl acetate), and catalysts like DMAP or triethylamine to facilitate coupling reactions .

Q. How is stereochemical integrity maintained during the synthesis of this compound?

Stereoselective synthesis requires chiral auxiliaries or catalysts. In related (2S,3R)-configured pyrrolidine derivatives, BH3–THF complexes and silyl-protecting groups (e.g., tert-butyldiphenylsilyl) are used to preserve stereochemistry during hydroxylation or ring-opening steps . NMR monitoring (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) at each stage ensures configuration retention .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm structural assignments, with 31P^{31}\text{P} NMR used if phosphonate intermediates are involved .
  • HRMS/ESI-MS : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like carbonyls (e.g., carboxylate C=O stretches near 1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve racemic mixtures of this aziridine derivative?

Chiral chromatography or diastereomeric salt formation is effective. For example, diastereomers of hydroxybutyl-pyrrolidine derivatives were separated using silica gel chromatography with hexane/ethyl acetate gradients, achieving >95% enantiomeric excess . Alternatively, enzymatic resolution or chiral auxiliaries (e.g., Evans’ oxazolidinones) may be adapted .

Q. What strategies mitigate side reactions during aziridine ring formation?

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or silyl groups to shield reactive amines .
  • Low-Temperature Conditions : Reduces epimerization or ring-opening side reactions .
  • Catalyst Optimization : Pd/C or Cu(I) catalysts minimize undesired cross-talk in coupling steps .

Q. How do electronic effects of the 4-bromophenyl substituent influence reactivity?

The bromine atom acts as an electron-withdrawing group, polarizing the phenyl ring and enhancing electrophilic substitution reactivity. This property is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromo group serves as a leaving site. Computational studies (e.g., DFT) or Hammett plots can quantify these effects .

Q. What mechanistic insights exist for the ring-opening of this aziridine under nucleophilic conditions?

Ring-opening typically follows an SN_N2 mechanism due to the strained three-membered ring. Steric hindrance from the tert-butyl group directs nucleophilic attack to the less hindered carbon. Kinetic studies using 1H^{1}\text{H} NMR or mass spectrometry track regioselectivity, while isotopic labeling (e.g., 18O^{18}\text{O}) elucidates pathways .

Data Contradictions and Validation

Q. How to address discrepancies in reported yields for similar aziridine syntheses?

Yield variations often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or catalyst loading. For instance, tert-butyl pyrrolidine derivatives showed 42–69% yields depending on phosphonate intermediate purity . Reproducibility requires strict control of reaction atmosphere (e.g., inert gas) and moisture levels.

Q. Why do some studies report conflicting NMR shifts for analogous compounds?

Solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) and diastereomeric mixtures can shift peaks. For example, tert-butyl phosphonates exhibit split 31P^{31}\text{P} NMR signals due to rotamers, necessitating high-resolution spectra or variable-temperature NMR for clarity .

Methodological Recommendations

  • Purification : Use preparative HPLC or flash chromatography with gradients optimized for polar aziridines .
  • Stability Testing : Monitor decomposition via TLC or LC-MS under varying pH and temperature conditions .
  • Computational Modeling : Apply DFT to predict reaction pathways and stereochemical outcomes, reducing trial-and-error syntheses .

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